1-Amino-2,5-anhydro-1-désoxy-D-mannitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1-Amino-2,5-anhydro-1-deoxy-D-mannitol has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the hexose transporter of Trypanosoma brucei , a protozoan parasite . This transporter protein is responsible for the uptake of hexose sugars into the cell, which are crucial for the parasite’s survival and proliferation .

Mode of Action

1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a D-fructose analog, interacts with the hexose transporter of Trypanosoma brucei . It serves as a substrate for this transporter, allowing it to be transported into the cell . Unlike d-glucose, which is the usual substrate for this transporter, 1-amino-2,5-anhydro-1-deoxy-d-mannitol cannot be metabolized by the cell .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the hexose transporter, disrupting the uptake of essential sugars and thus affecting the energy metabolism of the parasite .

Pharmacokinetics

Its ability to serve as a substrate for the hexose transporter suggests that it may have good bioavailability

Result of Action

The result of the action of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the disruption of the energy metabolism of Trypanosoma brucei . By serving as a substrate for the hexose transporter, it prevents the uptake of essential sugars, leading to energy deprivation and potentially cell death .

Analyse Biochimique

Biochemical Properties

1-Amino-2,5-anhydro-1-deoxy-D-mannitol plays a significant role in biochemical reactions. It serves as a substrate for the hexose transporter of Trypanosoma brucei . The human erythrocyte transporter can only use D-glucose . This suggests that it interacts with specific enzymes and proteins, influencing their function and activity.

Cellular Effects

Its role as a substrate for certain transporters suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its interaction with the hexose transporter of Trypanosoma brucei suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Transport and Distribution

1-Amino-2,5-anhydro-1-deoxy-D-mannitol is known to be a substrate for the hexose transporter of Trypanosoma brucei , suggesting that it may be transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol can be synthesized through a stereospecific synthesis process. The synthesis involves the use of D-mannitol as a starting material, which undergoes a series of chemical reactions including protection, oxidation, and amination to yield the final product .

Industrial Production Methods: Industrial production of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol typically involves fermentation processes using Actinomycetes strains. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, such as ketones, alcohols, and substituted amines .

Comparaison Avec Des Composés Similaires

1,5-Anhydro-D-mannitol: A similar compound used as a control in experiments evaluating short-term blood glucose control.

D-Mannitol: A sugar alcohol used in medical and pharmaceutical applications.

Uniqueness: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is unique due to its potent antibacterial activity and its ability to target resistant bacterial strains. Unlike other similar compounds, it has a specific mechanism of action that involves inhibition of cell wall synthesis, making it a valuable tool in the development of new antibiotics .

Propriétés

IUPAC Name |

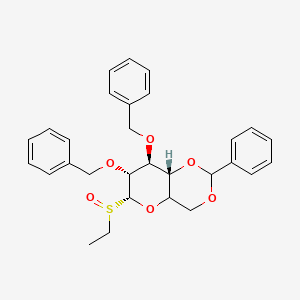

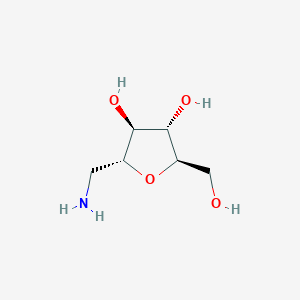

(2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPYGNYNWRCKKG-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)